molecular formula C13H19NO2 B5159031 2-[2,3-dihydro-1H-inden-2-yl(2-hydroxyethyl)amino]ethanol

2-[2,3-dihydro-1H-inden-2-yl(2-hydroxyethyl)amino]ethanol

Cat. No.: B5159031
M. Wt: 221.29 g/mol
InChI Key: WIFPCWPLRKNJNM-UHFFFAOYSA-N
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Description

2-[2,3-dihydro-1H-inden-2-yl(2-hydroxyethyl)amino]ethanol is an organic compound that belongs to the class of indane derivatives. This compound features a unique structure that includes an indane moiety fused with an ethanolamine group. The presence of both aromatic and aliphatic components in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3-dihydro-1H-inden-2-yl(2-hydroxyethyl)amino]ethanol typically involves the reaction of 2,3-dihydro-1H-indene with ethanolamine under specific conditions. One common method includes:

    Condensation Reaction: The initial step involves the condensation of 2,3-dihydro-1H-indene with ethanolamine in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.

    Purification: The resulting product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale reactors are used to carry out the condensation reaction under controlled temperature and pressure conditions.

    Continuous Flow Systems: These systems allow for the continuous production of the compound, improving efficiency and yield.

    Automated Purification: Advanced purification techniques, such as automated chromatography systems, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2,3-dihydro-1H-inden-2-yl(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanolamine moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The aromatic ring in the indane moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[2,3-dihydro-1H-inden-2-yl(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2,3-dihydro-1H-inden-2-yl(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-indene: A precursor in the synthesis of the compound.

    Ethanolamine: Another precursor that contributes to the ethanolamine moiety.

    Indane Derivatives: Compounds with similar indane structures but different functional groups.

Uniqueness

2-[2,3-dihydro-1H-inden-2-yl(2-hydroxyethyl)amino]ethanol is unique due to its combination of an indane moiety with an ethanolamine group, providing a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

2-[2,3-dihydro-1H-inden-2-yl(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-7-5-14(6-8-16)13-9-11-3-1-2-4-12(11)10-13/h1-4,13,15-16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFPCWPLRKNJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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